[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine
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Overview
Description
[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine is a synthetic organic compound with the molecular formula C10H13Br2N3O It is characterized by the presence of bromine atoms at the 2 and 4 positions, a tert-butyl group, and an NNO-azoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenylamine compound, followed by the introduction of the tert-butyl and NNO-azoxy groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the NNO-azoxy group, potentially leading to the formation of amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features enable it to bind to specific sites, influencing biological pathways and eliciting various effects. The exact pathways and targets depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-(tert-butyl)phenylamine: Lacks the NNO-azoxy group, resulting in different chemical properties and reactivity.
2,4-dibromo-6-(tert-butyl-NNO-azoxy)benzene: Similar structure but without the amine group, affecting its biological interactions.
Uniqueness
[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine stands out due to the presence of both the NNO-azoxy and amine groups, which confer unique chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-amino-3,5-dibromophenyl)-tert-butylimino-oxidoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N3O/c1-10(2,3)14-15(16)8-5-6(11)4-7(12)9(8)13/h4-5H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHREQCSQFLJRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[N+](C1=C(C(=CC(=C1)Br)Br)N)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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